molecular formula C47H81NO20 B13826137 Nystatin A1 trihydrate

Nystatin A1 trihydrate

Cat. No.: B13826137
M. Wt: 980.1 g/mol
InChI Key: ZCIAQBMEBDLDJC-XOQWAWLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nystatin A1 trihydrate is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily used as an antifungal agent to treat infections caused by Candida species. This compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and fungal cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nystatin A1 trihydrate is typically produced through fermentation processes involving Streptomyces noursei. The fermentation broth is subjected to extraction and purification steps to isolate the antibiotic. The compound is then crystallized to obtain the trihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces noursei. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes extraction, purification, and crystallization to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Nystatin A1 trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .

Mechanism of Action

Nystatin A1 trihydrate exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding creates pores in the membrane, leading to leakage of intracellular contents and disruption of essential cellular processes. The selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol .

Comparison with Similar Compounds

Properties

Molecular Formula

C47H81NO20

Molecular Weight

980.1 g/mol

IUPAC Name

(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate

InChI

InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1

InChI Key

ZCIAQBMEBDLDJC-XOQWAWLRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O

Origin of Product

United States

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